molecular formula C20H25NO7 B11140451 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine

Cat. No.: B11140451
M. Wt: 391.4 g/mol
InChI Key: GDUQLCQDCXDBEW-UHFFFAOYSA-N
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Description

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core substituted with dimethoxy and methyl groups, and an acylated norleucine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Substitution Reactions: The dimethoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Acylation: The acylation of norleucine with the chromen-2-one derivative is achieved using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated coumarin derivatives.

Scientific Research Applications

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is unique due to its specific substitution pattern and the presence of the norleucine moiety, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives.

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-5-6-7-14(19(23)24)21-16(22)10-13-11(2)12-8-9-15(26-3)18(27-4)17(12)28-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

GDUQLCQDCXDBEW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)OC)OC1=O)C

Origin of Product

United States

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